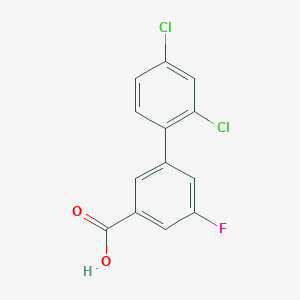

3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO2/c14-9-1-2-11(12(15)6-9)7-3-8(13(17)18)5-10(16)4-7/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBMJGWWNPSVTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00691210 | |

| Record name | 2',4'-Dichloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261984-18-2 | |

| Record name | 2',4'-Dichloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanism of Action and Target Identification for 3 2,4 Dichlorophenyl 5 Fluorobenzoic Acid and Its Analogues

Elucidation of Specific Molecular Targets (inferred from related compounds)

Based on the activities of analogous compounds, the molecular targets for 3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid are likely to be found within enzyme and cellular receptor families. The dichlorophenyl and benzoic acid structures are common pharmacophores that interact with various biological macromolecules.

Derivatives of dichlorophenyl and benzoic acid have been shown to inhibit a wide range of enzymes, suggesting that this compound could exhibit similar inhibitory properties.

Kinases: Compounds containing a dichlorophenyl group have demonstrated potent inhibitory activity against protein kinases, which are crucial regulators of cell signaling. For example, a [7-(2,6-dichlorophenyl)-5-methylbenzo researchgate.netnih.govnih.govtriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine was identified as a potent, orally active Src kinase inhibitor. researchgate.netnih.gov Src family kinases are involved in pathways that control cell proliferation, differentiation, and survival.

Proteases: Dichlorophenyl-pyridine based molecules are known inhibitors of furin, a proprotein convertase. researchgate.net This inhibition occurs through an induced-fit mechanism within the enzyme's catalytic cleft. researchgate.net

Metabolic and Other Enzymes: Research has identified various other enzymes that are inhibited by related structures.

Benzoic acid derivatives have shown inhibitory potential against tyrosinase, an enzyme involved in melanin biosynthesis. nih.govresearchgate.net

Analogues of 2,4-dichlorobenzoic acid have been synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. researchgate.net

Some benzoic acid derivatives are effective inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (hCAs). nih.govtandfonline.com

Studies have also shown that certain dichlorophenyl-containing compounds can inhibit glutathione S-aryltransferase and DDT dehydrochlorinase. nih.govnih.gov

| Enzyme Family | Specific Enzyme Example | Observed Effect in Analogues | Reference Moiety |

|---|---|---|---|

| Kinases | Src Kinase | Inhibition | Dichlorophenyl |

| Proteases | Furin | Inhibition | Dichlorophenyl |

| Oxidoreductases | Tyrosinase | Inhibition | Benzoic Acid |

| Hydrolases | α-Glucosidase / α-Amylase | Inhibition | Dichlorobenzoic Acid |

| Hydrolases | Acetylcholinesterase (AChE) | Inhibition | Dichlorobenzoic Acid |

| Lyases | Carbonic Anhydrase (CA) | Inhibition | Benzoic Acid |

| Transferases | Glutathione S-aryltransferase | Inhibition | Dichlorophenyl |

The structural motifs of the title compound are also found in molecules that bind to important cellular receptors, including nuclear receptors and neurotransmitter transporters.

Estrogen Receptor: A complex molecule featuring a 2,4-dichlorophenyl group, SAR439859, was developed as a potent and selective estrogen receptor degrader (SERD). nih.gov This indicates that the dichlorophenyl moiety can be incorporated into structures that bind to the ligand-binding domain of the estrogen receptor, a key target in hormone-dependent cancers. nih.gov

Neurotransmitter Transporters: Certain benzoic acid derivatives have been noted to bind to dopamine, serotonin, and norepinephrine transport proteins, effectively blocking the re-uptake of these neurotransmitters. slideshare.net

Voltage-Gated Sodium Channels: Anticonvulsant drugs containing a dichlorophenyl ring, such as lamotrigine, are known to interact with the inner pore of voltage-gated sodium channels. nih.gov This suggests a potential for neurological activity.

Modulation of Cellular Signal Transduction Pathways

By interacting with upstream targets like enzymes and receptors, compounds structurally related to this compound can modulate key cellular signaling pathways. Inhibition of enzymes like Src kinase can disrupt pathways that regulate cell growth and survival, potentially leading to anti-proliferative effects. researchgate.net Similarly, interaction with the estrogen receptor directly impacts gene transcription and signaling pathways that drive the growth of hormone-receptor-positive cancers. nih.gov Furthermore, new cyclopentaquinoline derivatives containing a fluorobenzoic acid moiety have been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating modulation of pathways controlling cell division and programmed cell death. nih.gov

Characterization of Binding Modes and Key Intermolecular Interactions

Studies on analogous compounds provide insight into the specific molecular interactions that likely govern the binding of this compound to its targets.

Hydrophobic and Aromatic Interactions: The dichlorophenyl ring is a key feature for binding in many analogues. In furin inhibitors, this moiety occupies a specificity pocket, making hydrophobic contacts. researchgate.net In acetylcholinesterase inhibitors, the dichlorophenyl ring engages in π-π stacking interactions with aromatic residues like tryptophan and tyrosine in the peripheral anionic site of the enzyme. tandfonline.com Similarly, in voltage-gated sodium channel blockers, the dichlorophenyl ring contributes to hydrophobic interactions that stabilize binding. nih.gov

Hydrogen Bonding: The carboxylic acid group of the benzoic acid moiety is a prime candidate for forming strong hydrogen bonds. In docking studies of α-glucosidase and α-amylase inhibitors, the carboxylic acid group is predicted to form hydrogen bonds with active site residues. researchgate.net For inhibitors of furin, a carboxylic acid fragment can form a water-mediated hydrogen bond with active site aspartate residues. researchgate.net

| Structural Moiety | Type of Interaction | Interacting Residues (Examples) | Target Class (Examples) |

|---|---|---|---|

| Dichlorophenyl Ring | π-π Stacking / Cation-π | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe) | Acetylcholinesterase, Kinases, Furin |

| Dichlorophenyl Ring | Hydrophobic Interactions | Leucine (Leu), Valine (Val) | Voltage-Gated Sodium Channels |

| Carboxylic Acid | Hydrogen Bonding | Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser) | Proteases, Hydrolases |

| Carboxylic Acid | Water-Mediated Hydrogen Bond | Aspartic Acid (Asp) | Furin |

Allosteric Inhibition Mechanisms (observed in related compounds)

Beyond direct competitive inhibition at the active site (orthosteric inhibition), some related compounds have been implicated in allosteric inhibition, where they bind to a site distinct from the active site to modulate the protein's function.

An example of this mechanism can be inferred from inhibitors of the Polycomb Repressive Complex 2 (PRC2). Small molecules have been developed that bind to the EED subunit of PRC2, a non-catalytic component of the complex. nih.gov This binding occurs in a pocket that normally recognizes trimethylated histones, an interaction that allosterically activates the catalytic EZH1/2 subunit. nih.gov By occupying this allosteric site, the inhibitors prevent this activation, thereby downregulating the enzyme's activity without directly competing with its substrates at the catalytic site. nih.gov This demonstrates that molecular scaffolds found in complex inhibitors can participate in sophisticated allosteric regulatory mechanisms.

Structure Activity Relationship Sar Analysis of 3 2,4 Dichlorophenyl 5 Fluorobenzoic Acid and Its Functional Analogues

Impact of Halogen Substituents (Chlorine and Fluorine) on Biological Potency and Selectivity

Halogen atoms, such as chlorine and fluorine, are frequently incorporated into drug candidates to modulate their physicochemical properties and enhance their biological activity. In the case of 3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid, the presence and positioning of these halogens are critical determinants of its potency and selectivity.

Halogen atoms can participate in a variety of noncovalent interactions, including the increasingly recognized halogen bond. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength of this interaction depends on the polarizability of the halogen, with iodine forming the strongest bonds, followed by bromine and chlorine. While fluorine is generally not considered a strong halogen bond donor due to its high electronegativity, under certain circumstances, it can participate in such interactions.

For this compound, the chlorine atoms are more likely to be involved in halogen bonding with electron-donating residues, such as the backbone carbonyls or side-chain heteroatoms of amino acids within a protein's active site. These interactions can contribute significantly to the binding affinity and selectivity of the compound. The fluorine atom, being highly electronegative, primarily influences the molecule's electronic properties through inductive effects and can participate in hydrogen bonding as an acceptor. nih.gov

Influence of the Dichlorophenyl Moiety on Molecular Recognition and Activity

In many biologically active compounds, a dichlorophenyl group is responsible for anchoring the molecule within a hydrophobic pocket of the target protein. nih.govnih.gov The chlorine atoms can engage in van der Waals interactions and, as mentioned, halogen bonds, further stabilizing the ligand-receptor complex. The orientation of the dichlorophenyl ring relative to the rest of the molecule is also critical for optimal binding and subsequent biological response.

Contribution of the Fluorobenzoic Acid Scaffold to Bioactivity

The fluorobenzoic acid moiety serves as the foundational scaffold for this compound and is essential for its bioactivity. The carboxylic acid group is a key functional group that can participate in a variety of interactions, including hydrogen bonding and ionic interactions (salt bridges) with positively charged amino acid residues (e.g., arginine, lysine) in a binding site.

Conformational Dynamics and Their Relationship to Biological Functionality

Studies on biphenylcarboxylic acid analogs have shown that the degree of twisting between the phenyl rings can significantly impact their biological activity. nih.gov Steric hindrance between substituents on the two rings can influence the preferred conformation. For this compound, the presence of the chlorine atoms at the 2- and 4-positions will influence the rotational barrier around the bond connecting the two rings. The molecule's ability to adopt a planar or a more twisted conformation will dictate how it fits into a binding pocket and interacts with key residues. Computational modeling and experimental techniques like X-ray crystallography can provide insights into the preferred conformations and their relationship to biological function. scispace.comuky.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized analogs and to guide the design of more effective compounds.

For a series of analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. nih.govbohrium.comresearchgate.net These descriptors would then be correlated with the experimentally determined biological activity using statistical methods like multiple linear regression or partial least squares.

A robust QSAR model for this class of compounds could provide valuable predictive insights. For example, it could quantify the impact of different halogen substitution patterns on potency, predict the optimal lipophilicity for activity, and identify the key steric features required for effective binding. Such models are powerful tools in drug discovery, enabling a more rational and efficient approach to lead optimization. nih.govmdpi.com

Computational Investigations and in Silico Approaches for 3 2,4 Dichlorophenyl 5 Fluorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate the electron distribution, molecular orbital energies, and electrostatic potential, all of which are critical determinants of a molecule's chemical behavior.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for the study of relatively large organic molecules like 3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid.

In a typical DFT analysis of a molecule like this compound, the first step is to perform a geometry optimization. This process finds the lowest energy conformation of the molecule, providing information on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, (E)-1-(2,4-dichloro-5-fluorophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one, DFT calculations at the B3LYP/6-311G++(d,p) level of theory have been used to determine its optimized geometry. researchgate.net Similar calculations for this compound would reveal the precise three-dimensional arrangement of its atoms.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the total energy, dipole moment, and polarizability of the molecule. The vibrational frequencies can also be computed and compared with experimental data from techniques like FTIR and FT-Raman spectroscopy to validate the computational model. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Studies and Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic transitions. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule that is more easily polarizable.

For a molecule like this compound, the distribution of the HOMO and LUMO orbitals across the molecular structure would reveal the likely sites for electrophilic and nucleophilic attack. Intramolecular charge transfer is also a phenomenon that can be studied using HOMO-LUMO analysis. researchgate.net

To illustrate, in a study of (E)-1-(2,4-dichloro-5-fluorophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one, the HOMO and LUMO energies were calculated to understand its electronic properties. researchgate.netasianpubs.org A similar analysis for this compound would provide valuable insights into its electronic behavior.

| Parameter | Description | Typical Information Yielded |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Reflects the chemical reactivity and kinetic stability of the molecule. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color-coded scheme.

In an MEP map, regions of negative electrostatic potential, usually colored red or yellow, indicate areas of high electron density and are susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen. Conversely, regions of positive electrostatic potential, typically colored blue, signify areas of low electron density and are prone to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atom, making these sites potential targets for electrophiles. Positive potential would be expected around the hydrogen atom of the carboxylic acid group. Such a map provides a clear and intuitive picture of the molecule's reactive sites. asianresassoc.org

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. researchgate.netamazonaws.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Optimal Binding Poses and Interaction Hotspots

The primary goal of molecular docking is to identify the most favorable binding pose of a ligand within the active site of a protein. This is achieved by sampling a large number of possible conformations and orientations of the ligand and evaluating the energetics of each. The resulting poses are then ranked based on a scoring function.

For this compound, a molecular docking study would involve selecting a target protein of interest and then using a docking program to predict how the compound would bind to it. The output of the docking simulation would be a set of possible binding poses, each with an associated binding energy or score. The pose with the lowest energy is generally considered the most likely binding mode.

Analysis of the optimal binding pose can reveal key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. These "interaction hotspots" are crucial for the stability of the ligand-protein complex and can guide further optimization of the ligand to improve its binding affinity and selectivity.

Evaluation of Scoring Functions for Binding Affinity Prediction

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. pjps.pk There are various types of scoring functions, including force-field-based, empirical, and knowledge-based functions. The accuracy of a docking simulation is highly dependent on the quality of the scoring function used.

The evaluation of scoring functions is a critical aspect of molecular docking. A good scoring function should be able to accurately rank different ligands based on their experimental binding affinities and to distinguish between correct and incorrect binding poses.

In the context of this compound, if experimental binding data were available for a set of related compounds, this data could be used to validate and compare the performance of different scoring functions. This would help in selecting the most appropriate scoring function for future virtual screening or lead optimization studies involving this class of compounds.

| Interaction Type | Description | Potential Role in Binding |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Crucial for specificity and high-affinity binding. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Major driving force for ligand binding, especially for burying nonpolar groups. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-protein complex. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Important for guiding the ligand into the binding pocket and for binding affinity. |

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. This technique can provide detailed insights into the dynamic interactions between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. By simulating the complex in a virtual environment that mimics physiological conditions, researchers can observe conformational changes, binding stability, and the key intermolecular interactions that govern the binding process.

General Principles of MD Simulations in Drug Discovery:

System Setup: A simulation begins by defining the initial coordinates of the ligand-protein complex, often derived from a docked pose. This complex is then solvated in a box of water molecules and ions to replicate the cellular environment.

Force Fields: A force field, which is a set of parameters describing the potential energy of the system, is applied to calculate the forces between atoms and predict their subsequent motion.

Simulation and Analysis: The simulation is run for a specific period, typically nanoseconds to microseconds, generating a trajectory of atomic positions. Analysis of this trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand in the binding pocket.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds over time.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction.

While no specific MD simulation data exists for this compound, the following table illustrates the type of data that would be generated from such a study.

Hypothetical Molecular Dynamics Simulation Data

| Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| Average RMSD of Ligand | 1.5 Å | Indicates stable binding within the active site. |

| Key Interacting Residues | Arg120, Tyr250, Phe340 | Suggests these amino acids are crucial for binding. |

| Dominant Interaction Types | Hydrogen Bonds, Pi-Pi Stacking | Highlights the nature of the binding forces. |

This table is for illustrative purposes only and does not represent actual experimental data.

Virtual Screening and Lead Identification Strategies

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Should this compound be identified as a hit compound or a fragment with desirable properties, it could be used as a starting point for lead identification.

Strategies for Virtual Screening:

Structure-Based Virtual Screening (SBVS): This approach requires the three-dimensional structure of the target protein. A library of compounds is docked into the binding site of the target, and a scoring function is used to rank the compounds based on their predicted binding affinity.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, a known active ligand can be used as a template. This method searches for molecules in a database that have similar chemical features (pharmacophores) or shape to the known active molecule.

If this compound were used as a query molecule in a similarity search, a virtual screening campaign could identify other compounds with potentially similar or improved biological activity. The outcome of such a screening would typically be a ranked list of hit compounds.

Illustrative Virtual Screening Hit List

| Rank | Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| 1 | ZINC12345 | -10.2 | H-bond with Ser100, hydrophobic interactions |

| 2 | ZINC67890 | -9.8 | Pi-cation interaction with Lys55 |

This table is for illustrative purposes only and does not represent actual experimental data.

Further investigation, including molecular dynamics simulations and subsequent experimental validation, would be necessary to confirm the activity of any identified hits.

Medicinal Chemistry Perspectives and Drug Discovery Applications of 3 2,4 Dichlorophenyl 5 Fluorobenzoic Acid

Assessment as a Lead Compound for Drug Discovery

A lead compound in drug discovery is a chemical starting point that exhibits promising biological activity and serves as the foundation for developing a more potent and selective drug candidate. The assessment of 3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid as a potential lead compound involves evaluating its structural features in the context of known pharmacologically active molecules.

The 2,4-dichlorophenyl moiety is a common feature in many potent enzyme inhibitors and receptor antagonists. For instance, this group is present in SAR439859, a selective estrogen receptor degrader (SERD) developed for treating estrogen-receptor-positive breast cancer. nih.gov The inclusion of this group often enhances binding affinity through hydrophobic and halogen-bonding interactions within a target's active site. The 5-fluoro substituent on the benzoic acid ring can modulate the compound's acidity (pKa), lipophilicity, and metabolic stability, which are critical pharmacokinetic properties. nbinno.com

While direct studies on this compound as a lead are not extensively documented, its constituent fragments are found in compounds targeting a range of diseases, including cancer and inflammatory conditions. chemimpex.comrroij.com Its potential as a lead would be evaluated by screening it against a panel of biological targets to identify initial "hits," which could then be optimized through further chemical modification.

Application of Structure-Based Drug Design (SBDD) Frameworks for Analog Development

Should this compound be identified as a hit against a specific target with a known crystal structure, SBDD would be instrumental in its development. The process would involve:

Docking Studies: Virtually placing the compound into the target's binding site to predict its binding mode and affinity.

Identification of Key Interactions: Analyzing the interactions between the compound and amino acid residues in the target, such as hydrogen bonds involving the carboxylic acid or halogen bonds from the chlorine atoms.

In Silico Modification: Designing new analogs by modifying the parent structure to enhance these interactions or form new ones, thereby increasing potency and selectivity. pjps.pk

For example, analogs could be designed by altering the position of the fluorine atom, replacing the chlorine atoms with other halogens, or adding new functional groups to the aromatic rings to explore unoccupied pockets within the binding site. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. rroij.com

Chemoinformatics and Data Mining for Advanced Structure-Activity Relationship Insights

Chemoinformatics and data mining are powerful computational tools used to analyze large datasets of chemical compounds and their biological activities to derive Structure-Activity Relationships (SAR). These insights guide the rational design of more effective molecules.

For a compound like this compound, a chemoinformatic approach would involve:

Database Searching: Mining chemical and biological databases for compounds containing the dichlorophenyl-fluorobenzoic acid scaffold or similar structures.

QSAR Modeling: If a series of analogs with measured biological activity is available, Quantitative Structure-Activity Relationship (QSAR) models can be built. These models mathematically correlate chemical descriptors (e.g., molecular weight, logP, electronic properties) with activity, allowing for the prediction of the potency of novel, unsynthesized analogs.

Pharmacophore Mapping: Identifying the key three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) essential for biological activity. This "pharmacophore" can then be used to screen virtual libraries for new and diverse chemical scaffolds with the potential for the same biological effect.

These in-silico methods accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, saving time and resources.

Potential as Pharmaceutical Intermediates in Synthesis of Complex Molecules

One of the most significant applications of halogenated benzoic acids is their use as versatile building blocks, or intermediates, in the synthesis of more complex molecules, particularly Active Pharmaceutical Ingredients (APIs). nbinno.com The various functional groups on this compound allow for a wide range of chemical transformations.

The carboxylic acid group can be readily converted into esters, amides, or other functional groups, enabling it to be linked to other molecular fragments. The halogen atoms (chlorine and fluorine) can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of intricate molecular architectures. nbinno.com

Isomers and related compounds, such as 2,4-dichloro-5-fluorobenzoic acid, are known to be key intermediates in the synthesis of fluoroquinolone antibiotics and active ingredients for anti-inflammatory and anti-cancer drugs. precedenceresearch.comalfachemch.com By analogy, this compound serves as a valuable precursor for creating novel and structurally complex drug candidates.

Table 1: Physicochemical Properties of 2,4-Dichloro-5-fluorobenzoic acid (Isomer)

Considerations for Radiopharmaceutical Development (due to fluorine presence)

The stable fluorine-19 isotope naturally present in the molecule makes it an attractive candidate for developing radiolabeled analogs for use in Positron Emission Tomography (PET) imaging. PET is a non-invasive diagnostic technique that uses molecules labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), to visualize and quantify physiological processes in the body.

The development process would involve substituting the ¹⁹F atom with ¹⁸F. A study focused on developing PET tracers for the corticotropin-releasing factor type-1 (CRF1) receptor successfully synthesized and radiolabeled a series of complex molecules containing the 3-(2,4-dichlorophenyl) moiety. nih.gov In that research, analogs were evaluated for their binding affinity to the target receptor and their ability to penetrate the brain.

While the specific compound this compound itself may not be the final radiotracer, it serves as a critical precursor. The ¹⁸F-labeled version could be used in preclinical studies to assess the biodistribution and target engagement of a potential drug. However, challenges such as potential metabolic defluorination, which can lead to unwanted uptake of [¹⁸F]fluoride in bones, must be carefully evaluated during development. nih.gov

Table 2: In Vitro Binding Affinity of Analogs Containing the 3-(2,4-dichlorophenyl) Scaffold

Data adapted from a study on CRF1 receptor ligands containing the 3-(2,4-dichlorophenyl) group. nih.gov

Future Research Directions and Unexplored Avenues in the Study of 3 2,4 Dichlorophenyl 5 Fluorobenzoic Acid

Comprehensive Biological Profiling and Target Deconvolution Studies

Currently, there is a lack of publicly available data on the biological activities of 3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid. A critical future direction is to perform comprehensive biological profiling to determine if it has any therapeutic potential. This would involve high-throughput screening against a wide array of biological targets, including enzymes, receptors, and ion channels.

Should any significant biological activity be identified, subsequent target deconvolution studies would be necessary to pinpoint the specific molecular targets. Techniques such as affinity chromatography, and chemical proteomics could be employed to identify the binding partners of the compound within a cellular context. Understanding the mechanism of action is crucial for any potential therapeutic development.

Optimization of Synthetic Routes for Scalable and Sustainable Production

While specific synthetic routes for this compound are not detailed in current literature, related compounds such as 2,4-dichloro-5-fluorobenzoic acid have been synthesized. For instance, a patented method for producing 2,4-dichloro-5-fluorobenzoic acid involves the acylation of 2,4-dichlorofluorobenzene followed by a haloform reaction. google.com A similar strategy could potentially be adapted for the synthesis of this compound.

Future research should focus on developing and optimizing a synthetic route that is not only efficient in terms of yield but also scalable and sustainable. This would involve exploring different catalytic systems, reducing the number of synthetic steps, and utilizing environmentally benign reagents and solvents. An economically viable synthesis is a prerequisite for any large-scale application.

Integration of Advanced Computational Models with Experimental Validation

Computational modeling and simulation are powerful tools in modern chemical research. For this compound, in silico studies could predict its physicochemical properties, potential biological targets, and metabolic fate. Molecular docking studies could be performed against various known protein structures to generate hypotheses about its potential mechanism of action.

These computational predictions would need to be followed by experimental validation. For example, predicted binding affinities from docking studies should be confirmed using in vitro binding assays. This iterative cycle of computational modeling and experimental validation can significantly accelerate the research and development process.

Exploration of Multi-Target Approaches and Polypharmacology

Many modern drugs are designed to interact with multiple targets, a concept known as polypharmacology. This approach can lead to enhanced efficacy, particularly for complex diseases. Future studies on this compound should investigate its potential as a multi-target agent. If initial screenings reveal activity against multiple, disease-relevant targets, further medicinal chemistry efforts could aim to optimize these interactions. This could involve the synthesis of analogues to fine-tune the activity profile of the parent compound.

Investigation of Material Science Applications (inferred from general fluorinated aromatic compounds)

The presence of fluorine atoms in aromatic compounds can impart unique properties that are highly desirable in material science. These properties include high thermal stability, chemical resistance, and specific electronic characteristics. While there is no specific data on the material science applications of this compound, its structure suggests potential uses in several areas.

Q & A

Q. What structural features of 3-(2,4-Dichlorophenyl)-5-fluorobenzoic acid contribute to its potential in drug discovery?

The compound’s dichlorophenyl group enhances lipophilicity, improving membrane permeability, while the fluorine atom increases metabolic stability by resisting oxidative degradation. The carboxylic acid moiety enables hydrogen bonding with biological targets like enzymes or receptors, facilitating specific interactions .

Q. What synthesis routes are validated for producing high-purity this compound?

A common approach involves Suzuki-Miyaura cross-coupling to form the aryl-aryl bond between fluorobenzoic acid and dichlorophenyl boronic acid derivatives, followed by hydrolysis. Purity is confirmed via HPLC (≥95% purity threshold) and NMR spectroscopy to validate structural integrity .

Q. How can researchers assess the compound’s stability under experimental conditions?

Accelerated stability studies (e.g., exposure to light, heat, or varying pH) paired with LC-MS analysis quantify degradation products. Storage at 2–8°C in inert atmospheres is recommended to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. What experimental designs are optimal for studying enzyme interactions with this compound?

- Kinetic Studies : Surface plasmon resonance (SPR) measures real-time binding affinities (KD values).

- Structural Analysis : X-ray crystallography or cryo-EM resolves binding conformations.

- Competitive Assays : Fluorescence polarization assays with labeled substrates quantify inhibition potency (IC50) .

Q. How can data contradictions in biological activity across studies be systematically addressed?

- Meta-Analysis : Control for variables like cell line specificity (e.g., HEK293 vs. HeLa), assay temperature, and solvent (DMSO tolerance thresholds).

- Orthogonal Validation : Confirm anti-inflammatory or antimicrobial activity via dual methods (e.g., ELISA and Western blot for cytokine suppression) .

Q. What computational strategies improve the design of analogs with enhanced target selectivity?

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with activity to prioritize halogen or electron-withdrawing groups.

- Molecular Dynamics (MD) : Simulate binding pocket interactions over 100+ ns trajectories to identify stable conformers and reduce off-target effects .

Q. How is metabolic stability evaluated in preclinical models?

- In Vitro : Incubate with liver microsomes (human/rodent) to measure half-life (t1/2) and identify CYP450-mediated metabolites via LC-MS/MS.

- In Vivo : Administer to rodents and collect plasma/tissue samples at timed intervals for pharmacokinetic profiling (AUC, Cmax) .

Q. What strategies mitigate toxicity while retaining bioactivity in structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.